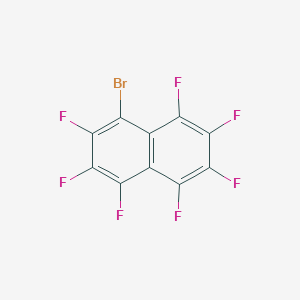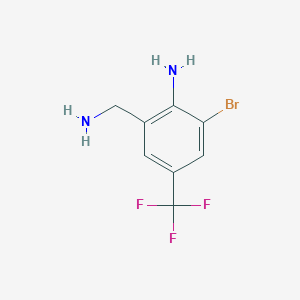
2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains a bromine atom and a trifluoromethyl group (-CF3). The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as hexafluoroisopropanol (HFIP) to facilitate the reaction and achieve high selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the choice of catalysts and reaction conditions is crucial to minimize by-products and achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Aniline derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted aniline derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. Additionally, the amino group can form hydrogen bonds with the active site of the target, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)aniline: Similar structure but lacks the bromine atom and aminomethyl group.
4-(Trifluoromethyl)aniline: Lacks the bromine atom and aminomethyl group.
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of the bromine atom
Uniqueness
2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline is unique due to the presence of both the bromine atom and the trifluoromethyl group, which can significantly influence its reactivity and interactions with molecular targets. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H8BrF3N2 |
|---|---|
Molekulargewicht |
269.06 g/mol |
IUPAC-Name |
2-(aminomethyl)-6-bromo-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8BrF3N2/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2H,3,13-14H2 |
InChI-Schlüssel |
QQHSKXOAGPZWCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CN)N)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


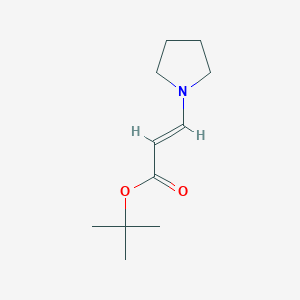
![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
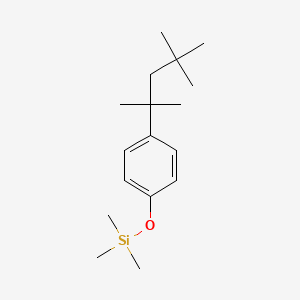

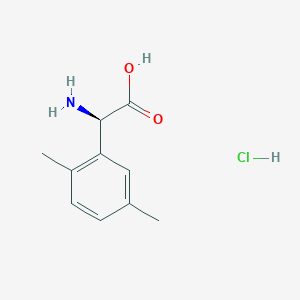
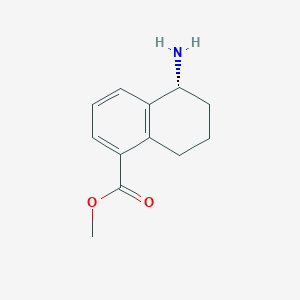
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)


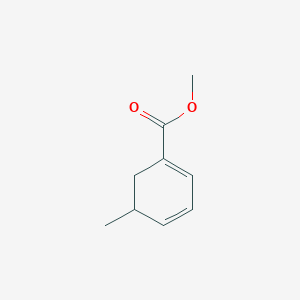
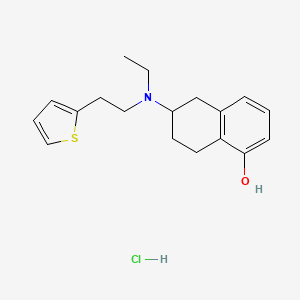
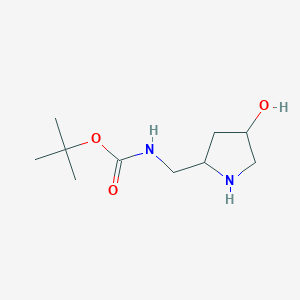
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)
